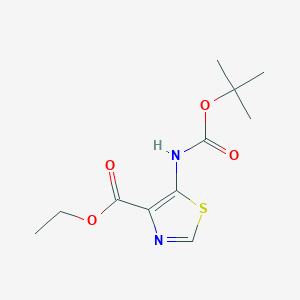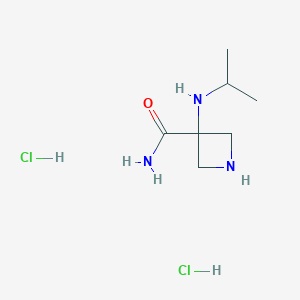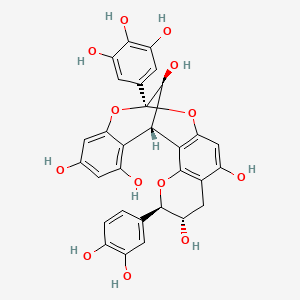![molecular formula C10H10N2O4 B1501618 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 1110662-18-4](/img/structure/B1501618.png)
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
描述
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one, also known as DBO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBO is a fluorescent probe that can be used to measure the concentration of reactive oxygen species (ROS) in living cells.
作用机制
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one works by reacting with ROS to form a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has a high sensitivity and specificity for ROS, making it an ideal probe for measuring ROS in living cells.
Biochemical and Physiological Effects:
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a non-toxic compound that does not have any known biochemical or physiological effects on living cells. However, it is important to note that 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a reactive compound that can potentially interact with other molecules in the cell. Therefore, it is essential to use appropriate controls and experimental conditions when using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one as a probe.
实验室实验的优点和局限性
The main advantage of using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one as a fluorescent probe is its high sensitivity and specificity for ROS. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is also easy to use and can be applied to a wide range of experimental systems, including cultured cells, tissues, and whole organisms. However, there are some limitations to using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one. For example, 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is not suitable for measuring the concentration of other reactive species, such as reactive nitrogen species. Additionally, 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one requires excitation at a specific wavelength, which may limit its use in some experimental systems.
未来方向
There are several future directions for the use of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in scientific research. One area of interest is the development of new fluorescent probes that can measure other reactive species, such as reactive nitrogen species. Another area of interest is the use of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in the development of new therapies for diseases that are associated with oxidative stress. Additionally, researchers are exploring the use of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in the study of the role of ROS in aging and age-related diseases.
Conclusion:
In conclusion, 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a unique compound that has gained significant attention in the field of scientific research due to its ability to measure the concentration of ROS in living cells. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has several advantages, including its high sensitivity and specificity for ROS, and is easy to use in a wide range of experimental systems. However, there are also limitations to using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one, and it is important to use appropriate controls and experimental conditions when using 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one as a probe. Overall, the future of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one in scientific research is promising, and it is likely that we will continue to see new applications and developments in the coming years.
科学研究应用
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has been widely used in scientific research as a fluorescent probe to measure the concentration of ROS in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. By measuring the concentration of ROS, researchers can gain insight into the oxidative stress response of cells and tissues. 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has also been used to study the role of ROS in various diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
2,2-dimethyl-7-nitro-3H-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHKQCMWJAWKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681066 | |
| Record name | 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one | |
CAS RN |
1110662-18-4 | |
| Record name | 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)


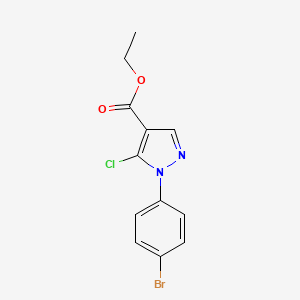
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)
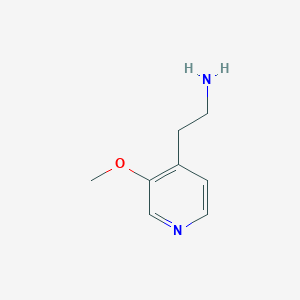
![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)

